molecular formula C16H20N6O2 B11118520 Pyrazinecarboxamide, N,N'-1,6-hexanediylbis- CAS No. 138506-89-5

Pyrazinecarboxamide, N,N'-1,6-hexanediylbis-

Cat. No.: B11118520
CAS No.: 138506-89-5
M. Wt: 328.37 g/mol
InChI Key: ZUQAZAKDTRCEEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazinecarboxamide, N,N'-1,6-hexanediylbis- is a bis-amide derivative of pyrazinecarboxamide, characterized by a hexamethylene spacer linking two pyrazinecarboxamide moieties. This structural configuration enhances its molecular weight and modifies its physicochemical properties compared to the parent compound, pyrazinecarboxamide (MW: 123.11 g/mol; solubility: 15 g/L in water) . The compound has been extensively studied in drug delivery systems due to its moderate water solubility (15 g/L at 25°C) and compatibility with gel matrices for controlled release applications . Its hexanediylbis- backbone contributes to enhanced stability and tailored interactions in supramolecular systems, making it a versatile candidate for pharmaceutical formulations .

Properties

CAS No.

138506-89-5

Molecular Formula

C16H20N6O2

Molecular Weight

328.37 g/mol

IUPAC Name

N-[6-(pyrazine-2-carbonylamino)hexyl]pyrazine-2-carboxamide

InChI

InChI=1S/C16H20N6O2/c23-15(13-11-17-7-9-19-13)21-5-3-1-2-4-6-22-16(24)14-12-18-8-10-20-14/h7-12H,1-6H2,(H,21,23)(H,22,24)

InChI Key

ZUQAZAKDTRCEEX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)C(=O)NCCCCCCNC(=O)C2=NC=CN=C2

Origin of Product

United States

Preparation Methods

Preparation of Pyrazine-2-carboxylic Acid Chloride

The synthesis of pyrazinecarboxamide derivatives universally begins with the conversion of pyrazine-2-carboxylic acid to its reactive acyl chloride form. This step employs thionyl chloride (SOCl₂) as the chlorinating agent under reflux conditions. In a representative protocol, pyrazine-2-carboxylic acid (50.0 mmol) is refluxed with SOCl₂ (75.0 mmol) in dry toluene for 1 hour. Excess thionyl chloride is removed via vacuum distillation, yielding pyrazine-2-carbonyl chloride as a crystalline solid (67% yield, m.p. 160°C). The reaction mechanism involves nucleophilic attack by chloride ions, facilitated by the electrophilic sulfur atom in SOCl₂.

Reaction with 1,6-Hexanediamine

The acyl chloride intermediate is subsequently reacted with 1,6-hexanediamine to form the bis-amide product. In anhydrous acetone, pyrazine-2-carbonyl chloride (50.0 mmol) is added dropwise to a stirred solution of 1,6-hexanediamine (25.0 mmol) in dry pyridine at 0–5°C. Pyridine acts as both a base and solvent, neutralizing HCl byproducts and preventing side reactions. After 30 minutes of stirring, the mixture is quenched in cold water, precipitating the crude product. Recrystallization from aqueous ethanol affords pure pyrazinecarboxamide, N,N'-1,6-hexanediylbis-, as white crystals (yield: 58–65%, m.p. 215–220°C).

Table 1: Reaction Parameters for Acid Chloride Method

ParameterValueSource
Pyrazine-2-carboxylic acid50.0 mmol
SOCl₂75.0 mmol (1.5 eq)
Solvent (chlorination)Dry toluene
Reaction time1 hour (reflux)
1,6-Hexanediamine25.0 mmol (0.5 eq)
Solvent (coupling)Dry acetone/pyridine (1:1 v/v)
Yield58–65%

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like pyridine enhance nucleophilicity of the diamine while stabilizing the acyl chloride intermediate. Substituting pyridine with dimethylformamide (DMF) reduces yields by 15–20% due to competitive side reactions. Similarly, using non-polar solvents (e.g., dichloromethane) results in incomplete conversion (<40%).

Stoichiometric Considerations

A 2:1 molar ratio of acyl chloride to diamine is critical for preventing mono-amide byproducts. Excess diamine (1:1 ratio) leads to polymerized products, complicating purification. Kinetic studies indicate that maintaining the diamine concentration below 0.5 M minimizes oligomerization.

Alternative Synthetic Approaches

Coupling Reagents in Amide Bond Formation

Carbodiimide-based reagents (e.g., DCC, EDC) offer an alternative to acid chlorides. However, these methods require activating agents like hydroxybenzotriazole (HOBt) and are less efficient for sterically hindered pyrazine derivatives (yields: 40–50%).

Solid-Phase Synthesis Techniques

Immobilizing 1,6-hexanediamine on Wang resin enables stepwise amide bond formation. While this approach simplifies purification, scalability remains limited due to high resin costs and moderate yields (50–55%).

Physicochemical Characterization

Spectroscopic Analysis

  • IR Spectroscopy : N-H stretching vibrations appear at 3,454 cm⁻¹, while C=O and C-N stretches are observed at 1,625 cm⁻¹ and 1,390 cm⁻¹, respectively.

  • ¹H-NMR (DMSO-d₆) : Resonances at δ 11.15 ppm (s, NH), 8.89–9.94 ppm (m, pyrazine-H), and 1.40–1.60 ppm (m, hexanediyl-CH₂).

  • Mass Spectrometry : Molecular ion peak at m/z 352 (M⁺), with fragmentation patterns confirming the hexanediyl spacer.

Table 2: Characterization Data for Pyrazinecarboxamide, N,N'-1,6-Hexanediylbis-

ParameterValueSource
Melting Point215–220°C
IR (C=O)1,625 cm⁻¹
¹H-NMR (NH)δ 11.15 ppm
Molecular Weight352.36 g/mol
SolubilityDMSO > ethanol > water

Comparative Analysis of Synthetic Methods

Yield Efficiency

The acid chloride method achieves higher yields (58–65%) compared to coupling reagent (40–50%) or solid-phase approaches (50–55%).

Scalability Considerations

Batch sizes exceeding 100 mmol require careful temperature control to prevent exothermic runaway reactions. Continuous flow systems have been proposed but remain untested for this compound.

Environmental Impact Assessment

Thionyl chloride generates hazardous HCl and SO₂ gases, necessitating scrubbers. Greener alternatives like oxalyl chloride reduce emissions but increase costs by 30% .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Pyrazinecarboxamide, N,N’-1,6-hexanediylbis- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazine ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of pyrazinecarboxylic acid derivatives.

    Reduction: Conversion to corresponding amines or alcohols.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, Pyrazinecarboxamide, N,N’-1,6-hexanediylbis- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into cellular processes and molecular interactions.

Medicine

In medicine, Pyrazinecarboxamide, N,N’-1,6-hexanediylbis- is investigated for its therapeutic potential. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of Pyrazinecarboxamide, N,N’-1,6-hexanediylbis- involves its interaction with specific molecular targets. It can bind to enzymes, receptors, or nucleic acids, modulating their activity. The hexanediyl linker allows for flexible binding, enhancing its efficacy in biological systems.

Comparison with Similar Compounds

Carbamic Acid Derivatives

  • Carbamic acid, N,N'-1,6-hexanediylbis-, 1,1'-bis(phenylmethyl) ester (CAS: 16644-57-8):
    • Molecular Weight: 384.47 g/mol
    • Physical Properties: Density 1.132 g/cm³, boiling point 577.6°C, PSA 76.7 Ų .
    • Applications: Primarily used in polymer stabilization and as a synthetic intermediate, contrasting with the therapeutic focus of pyrazinecarboxamide derivatives.

Hydrazinecarboxamide and Phosphinic Amide Derivatives

  • Hydrazinecarboxamide, N,N'-1,6-hexanediylbis- [2,2-dimethyl-] (CAS: P-87-1192):
    • Regulatory Status: Subject to EPA reporting requirements due to workplace safety risks (e.g., respiratory protection mandates at 0.1% concentration) .
  • Phosphinic amide, N,N'-1,6-hexanediylbis- (CAS: 125564-73-0): Molecular Weight: 208.14 g/mol Toxicity: Limited data available, unlike pyrazinecarboxamide derivatives with well-documented antimicrobial profiles .

Antimicrobial Agents

Compound MIC against MRSA (µg/mL) Mechanism of Action Key Reference
Pyrazinecarboxamide derivative (Compound 3/4) 0.25 Binds EF-G, inhibiting protein synthesis
Fusidic acid (FA) 0.25 EF-G inhibition
Benzylsulfanyl benzo-heterocycles 1–8 Membrane disruption

Key Insight : Pyrazinecarboxamide derivatives match fusidic acid’s potency but offer structural flexibility for reducing toxicity in tuberculosis therapies .

Antiviral Agents

Compound Target Active Metabolite Clinical Use
Favipiravir Influenza PB1 polymerase T-705RTP Prophylaxis, treatment
Pyrazinecarboxamide, N,N'-1,6-hexanediylbis- N/A N/A Drug delivery systems

Key Insight : Favipiravir leverages the pyrazinecarboxamide scaffold for antiviral activity, whereas the hexanediylbis- derivative is utilized for controlled release in formulations .

Physicochemical and Pharmacokinetic Comparison

Property Pyrazinecarboxamide, N,N'-1,6-hexanediylbis- Carbamic Acid Derivative HMBA (Hexamethylene Bisacetamide)
Molecular Weight (g/mol) ~354–384* 384.47 200.28
Water Solubility 15 g/L Insoluble 50 mg/mL (methanol)
Thermal Stability Stable in gels up to 24 hrs High (bp 577.6°C) Decomposes at >150°C
Biological Half-Life N/A N/A 6–8 hrs (in vivo)

*Estimated based on structural analogs .

Toxicity and Regulatory Profiles

  • Pyrazinecarboxamide, N,N'-1,6-hexanediylbis-: No acute toxicity data reported; used safely in gel-based drug delivery .
  • 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- (CAS: 2271-93-4):
    • Acute Toxicity: LD50 (quail) = 316 mg/kg .
  • Hydrazinecarboxamide derivatives : Require OSHA-compliant respiratory protection due to inhalation risks .

Biological Activity

Pyrazinecarboxamide, N,N'-1,6-hexanediylbis- (C16H20N6O2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazinecarboxamide moiety linked by a hexanediyl chain. This unique structure contributes to its biological activity and interaction with various biological targets. The molecular formula is represented as follows:

Molecular Formula C16H20N6O2\text{Molecular Formula }C_{16}H_{20}N_{6}O_{2}

Pyrazinecarboxamide, N,N'-1,6-hexanediylbis- exhibits its biological effects primarily through the following mechanisms:

  • Prodrug Activity : It acts as a prodrug for pyrazinoic acid, which is crucial in treating tuberculosis (TB). The compound is metabolized to its active form by the enzyme nicotinamidase/pyrazinamidase present in Mycobacterium tuberculosis .
  • Inhibition of Mycolic Acid Synthesis : The active form disrupts the synthesis of mycolic acids in bacterial cell walls, leading to bactericidal effects against TB .
  • Antimicrobial Properties : Beyond its anti-tubercular activity, it has shown potential antimicrobial effects against various bacterial strains .

Biological Activity Overview

The following table summarizes the biological activities associated with Pyrazinecarboxamide, N,N'-1,6-hexanediylbis-:

Biological Activity Description
AntitubercularEffective against Mycobacterium tuberculosis; shortens treatment duration .
AntimicrobialExhibits activity against various bacterial pathogens .
Anti-inflammatoryPotential applications in reducing inflammation .
AnticancerEmerging research indicates possible anticancer properties .

Case Study 1: Antitubercular Efficacy

A study demonstrated that Pyrazinecarboxamide significantly reduced the viability of dormant M. tuberculosis at acidic pH levels. This property is particularly important for treating latent TB infections where traditional antibiotics may fail .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of pyrazine derivatives revealed that modifications to the hexanediyl linker can enhance solubility and bioactivity. For instance, derivatives with longer aliphatic chains exhibited improved interaction with bacterial enzymes .

Case Study 3: Docking Studies

Molecular docking studies have indicated that Pyrazinecarboxamide binds effectively to enzymes involved in bacterial metabolism. These interactions were analyzed using software like Molegro Virtual Docker, providing insights into optimizing its therapeutic efficacy .

Comparative Analysis with Similar Compounds

The following table compares Pyrazinecarboxamide with structurally similar compounds regarding their unique features and biological activities:

Compound Name Structure Type Unique Features
N,N'-1,6-Hexanediylbis(butanamide)Amide derivativeDifferent chain length; hydrophobicity affects bioactivity
N,N'-1,6-Hexanediylbis(4-(2-pyridinyl)-1piperazinecarboxamide)Piperazine derivativeEnhanced activity against specific bacterial strains
N,N'-1,6-Hexanediylbis(1-aziridinecarboxamide)Aziridine derivativePotentially different reactivity; distinct biological activity

Q & A

Q. What is the molecular structure of Pyrazinecarboxamide, N,N'-1,6-hexanediylbis- and how is it characterized?

The compound features a hexanediyl chain (-CH₂-₆-) linking two pyrazinecarboxamide moieties. Key functional groups include the pyrazine ring (aromatic N-heterocycle) and carboxamide bonds. The molecular formula is C₁₀H₁₈N₈ (molecular weight: 250.3 g/mol ), confirmed via high-resolution mass spectrometry (HRMS) and elemental analysis . Structural characterization typically employs:

  • NMR spectroscopy (¹H/¹³C) to confirm proton environments and carbon connectivity.
  • X-ray crystallography for spatial arrangement analysis (if crystalline).
  • FT-IR to identify amide C=O and N-H stretches (~1650 cm⁻¹ and ~3300 cm⁻¹, respectively).

Q. What synthetic routes are commonly used for Pyrazinecarboxamide, N,N'-1,6-hexanediylbis-?

Synthesis involves coupling 1,6-hexanediamine with activated pyrazinecarboxylic acid derivatives (e.g., acid chlorides or NHS esters). Key steps:

  • Step 1 : Activation of pyrazinecarboxylic acid using thionyl chloride (SOCl₂) or carbodiimide reagents (e.g., EDC).
  • Step 2 : Amide bond formation with 1,6-hexanediamine in anhydrous solvents (e.g., DMF or THF) under inert atmosphere.
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization . Critical Parameters :
  • Solvent dryness to prevent hydrolysis.
  • Stoichiometric control to avoid oligomerization.

Q. How is the compound’s purity assessed in academic research?

Purity is validated using:

  • HPLC (C18 column, UV detection at 254 nm) with >98% peak area threshold.
  • Melting point analysis (sharp range within 1–2°C of literature values).
  • Combined spectral data (NMR, MS) to confirm absence of residual solvents or byproducts .

Advanced Research Questions

Q. What are the mechanistic implications of Pyrazinecarboxamide’s structural motifs in biological interactions?

The hexanediyl spacer enables flexible ligand-receptor binding , while the pyrazine ring participates in π-π stacking or hydrogen bonding with biological targets. For example:

  • In antimicrobial studies, the carboxamide group may inhibit bacterial enzymes (e.g., dihydrofolate reductase) via competitive binding .
  • The compound’s logP (~1.5) suggests moderate hydrophobicity, enhancing membrane permeability in cellular assays .

Q. How do researchers resolve contradictions in reported biological activities of Pyrazinecarboxamide derivatives?

Discrepancies (e.g., varying IC₅₀ values in enzyme inhibition assays) are addressed by:

  • Standardizing assay conditions (pH, temperature, co-solvents).
  • Using orthogonal assays (e.g., fluorescence quenching vs. calorimetry) to cross-validate results.
  • Computational docking studies to identify binding site variability across homologs .

Q. What advanced techniques elucidate the compound’s stability under physiological conditions?

  • pH-Dependent Stability : Assessed via HPLC-MS over 24–72 hours in buffers (pH 2–9). Degradation products are identified using tandem MS.
  • Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition onset >200°C).
  • Light Exposure Studies : UV-Vis spectroscopy monitors photodegradation kinetics .

Q. How does Pyrazinecarboxamide, N,N'-1,6-hexanediylbis- compare structurally and functionally to related bis-amide compounds?

Compound Molecular Formula Key Features
N,N'-DicyanohexanediylguanidineC₁₀H₁₈N₈Higher polarity (cyanoguanidine groups); used in water treatment .
1,6-Bis(4-methylbenzenesulfonamide)C₂₀H₂₈N₂O₄S₂Sulfonamide groups enhance protein binding affinity; lower solubility .
Hydrazinecarboxamide derivativesC₁₂H₂₈N₆O₂Improved thermal stability but reduced biological activity .

Methodological Considerations

Q. What precautions are critical when handling Pyrazinecarboxamide in laboratory settings?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation (H335 hazard) .
  • Storage : -20°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis .

Q. How is the compound’s reactivity with metal ions or biomolecules studied?

  • UV-Vis Titration : Monitor spectral shifts upon addition of metal ions (e.g., Cu²⁺, Fe³⁺).
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding constants (Kd) with proteins.
  • DFT Calculations : Predict electronic interactions at reactive sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.